Propyl 4-(2,4-dinitroanilino)benzoate
Description
Properties
CAS No. |
62276-03-3 |
|---|---|
Molecular Formula |
C16H15N3O6 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
propyl 4-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C16H15N3O6/c1-2-9-25-16(20)11-3-5-12(6-4-11)17-14-8-7-13(18(21)22)10-15(14)19(23)24/h3-8,10,17H,2,9H2,1H3 |
InChI Key |
UVVVWXCVXMWWKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dinitroaniline: Precursor Preparation
The 2,4-dinitroaniline moiety is a critical intermediate. Two primary methods dominate its synthesis:
Ammonolysis of 1-Chloro-2,4-Dinitrobenzene
Procedure :
Key Routes to Propyl 4-(2,4-Dinitroanilino)benzoate
Nucleophilic Aromatic Substitution (NAS)
Route : Direct coupling of 2,4-dinitroaniline with propyl 4-fluorobenzoate.
Mechanism : Fluoride displacement by the amine under basic conditions.
Procedure :
- Reactants : 2,4-Dinitroaniline (1.0 equiv), propyl 4-fluorobenzoate (1.1 equiv).
- Conditions : DMSO, diazabicycloundecene (DBU, 1.2 equiv), 90°C, 12 hours.
- Workup : Precipitation in water, filtration, recrystallization (ethanol).
- Yield : 72–78%.
Advantages : Single-step coupling avoids intermediate isolation.
Two-Step Esterification-Coupling Approach
Step 1: Synthesis of 4-(2,4-Dinitroanilino)benzoic Acid
Procedure :
- Reactants : 2,4-Dinitroaniline (1.0 equiv), 4-chlorobenzoic acid (1.05 equiv).
- Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 8 hours.
- Yield : 85–90%.
Step 2: Esterification with Propanol
Procedure :
- Reactants : 4-(2,4-Dinitroanilino)benzoic acid (1.0 equiv), propanol (5.0 equiv).
- Catalyst : H₂SO₄ (0.5% w/w), reflux, 6 hours.
- Alternative : Solid acid catalyst (e.g., SnO₂, 120°C, 4 hours).
- Yield : 88–92%.
Advantages : High purity; scalable for industrial production.
Comparative Analysis of Methods
| Parameter | NAS Route | Esterification-Coupling |
|---|---|---|
| Steps | 1 | 2 |
| Total Yield | 72–78% | 75–83% |
| Purity (HPLC) | ≥97% | ≥99% |
| Key Challenge | Solvent toxicity (DMSO) | Acid handling (H₂SO₄) |
| Scalability | Moderate | High |
Optimization Strategies
Solvent Selection
Catalytic Systems
Challenges and Solutions
Regioselectivity in Nitration
Purification of Nitro Compounds
- Issue : Explosivity risks during distillation.
- Solution : Recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2,4-dinitroanilino)benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Reduction: Produces 4-(2,4-diaminoanilino)benzoate.
Hydrolysis: Produces benzoic acid and propanol.
Scientific Research Applications
Propyl 4-(2,4-dinitroanilino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propyl 4-(2,4-dinitroanilino)benzoate involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound | Ester Chain | Backbone | Key Substituents | Reactivity/Applications |
|---|---|---|---|---|
| This compound | Propyl | Aromatic | 2,4-Dinitroanilino | Potential enzyme inhibitor |
| Ethyl 4-(dimethylamino)benzoate | Ethyl | Aromatic | Dimethylamino | High resin polymerization |
| 4-(2,4-Dinitroanilino)butanoate | Butyl | Aliphatic | 2,4-Dinitroanilino | Plasmodium inhibitor (ΔG = -8.149 kcal/mol) |
Substituent Effects on Physicochemical Properties
- Nitro vs.
- Melting Points : While direct data for the target compound are unavailable, sulfonamide-substituted benzoates (e.g., compound 17 in ) melt at 129–130°C, suggesting nitro groups may increase melting points via intermolecular interactions .
Q & A
Q. What are the standard synthetic routes for Propyl 4-(2,4-dinitroanilino)benzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 4-(2,4-dinitroanilino)phenol (CAS 119-15-3) with propyl 4-hydroxybenzoate. A common method involves refluxing the phenol derivative with propyl bromide or propyl tosylate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetone. Optimization includes adjusting reaction time (4–12 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 phenol to propylating agent) to maximize yield . Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Key characterization methods:
- FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) should show propyl ester protons (δ 0.9–1.2 ppm for CH₃, δ 1.6 ppm for CH₂, δ 4.2 ppm for OCH₂), aromatic protons (δ 7.5–8.5 ppm), and NH (δ 10–11 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peak (calculated MW: ~333.28 g/mol) .
- X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in structurally similar benzoate esters .
Q. What are the primary research applications of this compound in biological and materials science?
The compound’s nitroanilino group enables applications in:
- Biological Tagging : Analogous to 4-(2,4-dinitroanilino)phenol (Disperse Yellow 1), it can label amino groups in peptides or proteins via nucleophilic substitution, aiding in tracking biomolecular interactions .
- Dye-Sensitized Solar Cells (DSSCs) : The nitro group enhances electron-withdrawing capacity, improving charge transfer in photoactive layers .
- Polymer Chemistry : As a monomer for synthesizing conjugated polymers with optoelectronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
Solubility discrepancies often arise from varying solvent polarities and hydrogen-bonding capacities. For example:
Q. What experimental strategies mitigate thermal degradation during the synthesis of this compound?
Thermal instability of the nitroanilino group necessitates:
- Controlled Reflux Conditions : Use lower temperatures (≤100°C) with a Dean-Stark trap to remove water and prevent hydrolysis .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative degradation .
- Post-Synthesis Stabilization : Add antioxidants (e.g., BHT) during purification or store the compound in amber vials at –20°C .
Q. How can researchers address conflicting spectroscopic data for this compound in different matrices?
Matrix effects (e.g., solvent polarity, pH) alter spectral profiles. Solutions include:
Q. What are the challenges in quantifying this compound in complex mixtures, and how can they be overcome?
Co-elution with impurities in HPLC or GC analyses is common. Methodological improvements:
- HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid) and detect at 254 nm .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification in biological matrices .
- Calibration Standards : Prepare in the same matrix as samples to correct for matrix effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
